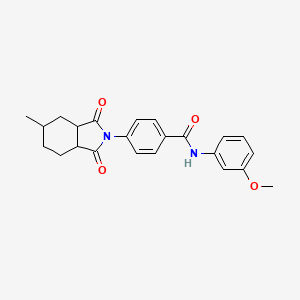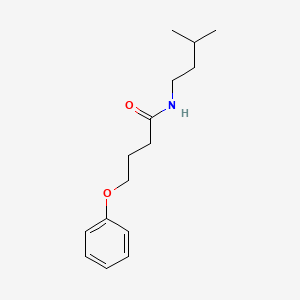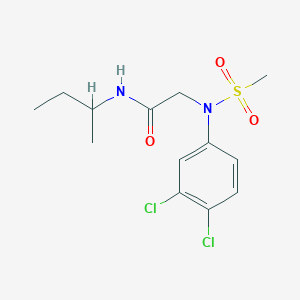
N-(3-methoxyphenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. This interaction is crucial for the regulation of the tumor suppressor protein p53, which is commonly mutated or lost in various types of cancer. MI-773 has shown promising results in preclinical studies and is currently being investigated as a potential cancer therapy.
Mécanisme D'action
N-(3-methoxyphenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide works by binding to the MDM2 protein, which is responsible for regulating the activity of p53. By inhibiting the p53-MDM2 interaction, this compound stabilizes p53 and allows it to function as a tumor suppressor. This leads to the activation of downstream pathways that induce cell cycle arrest, DNA repair, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has low toxicity and has been well-tolerated in preclinical studies. This compound has also been shown to penetrate the blood-brain barrier, which may make it useful for the treatment of brain tumors.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively characterized in preclinical models. However, this compound also has limitations, including its specificity for the p53-MDM2 interaction and potential off-target effects. Further studies are needed to fully understand the pharmacological properties of this compound.
Orientations Futures
For research include investigating the potential of N-(3-methoxyphenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide in combination with other cancer therapies, identifying biomarkers for patient selection, and exploring the use of this compound in other disease indications, such as neurodegenerative disorders. Further studies are also needed to understand the potential long-term effects of this compound treatment and to optimize dosing regimens for maximum efficacy.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide has been extensively studied in preclinical models of various types of cancer, including melanoma, lung cancer, breast cancer, and leukemia. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also demonstrated efficacy in overcoming drug resistance mechanisms that commonly occur in cancer cells.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-14-6-11-19-20(12-14)23(28)25(22(19)27)17-9-7-15(8-10-17)21(26)24-16-4-3-5-18(13-16)29-2/h3-5,7-10,13-14,19-20H,6,11-12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVLOCURZSIIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-methylphenoxy)phenyl]propanamide](/img/structure/B3974965.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3974986.png)

![3-hydroxy-5-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3974992.png)


![N-1-adamantyl-N'-{2-[(4-chlorophenyl)thio]ethyl}urea](/img/structure/B3975015.png)
![1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B3975038.png)
![7-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3975051.png)

![N-[2-({2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}amino)-1,1-dimethyl-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B3975067.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3975077.png)